molecular formula C23H25N3O4S2 B295219 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B295219
M. Wt: 471.6 g/mol
InChI Key: YNBLBGZZPTXFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that has been studied for its potential in various scientific fields.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of cancer cells and to protect against neurodegenerative damage. Additionally, this compound has been studied for its potential as a tool for imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments include its potential therapeutic properties and its ability to act as a tool for imaging studies. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide include investigating its potential as a treatment for various diseases, including cancer and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, this compound could be studied for its potential as a tool for imaging studies and as a therapeutic agent in combination with other drugs.

Synthesis Methods

The synthesis of 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide involves the reaction of 2,4-dimethoxybenzaldehyde and 3-allyl-4-hydroxythiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid. This reaction yields the intermediate compound, which is then reacted with N-(2-chloroacetyl)-2,4-dimethoxyaniline to produce the final product.

Scientific Research Applications

2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential as a therapeutic agent in various scientific fields. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential as a treatment for neurodegenerative diseases and as a tool for imaging studies.

Properties

Molecular Formula

C23H25N3O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O4S2/c1-4-11-26-22(28)20-15-7-5-6-8-18(15)32-21(20)25-23(26)31-13-19(27)24-16-10-9-14(29-2)12-17(16)30-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27)

InChI Key

YNBLBGZZPTXFIS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC

Origin of Product

United States

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